3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that features a unique structure combining adamantane, furan, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the adamantane and furan intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then reacted with a furan derivative to form the desired furan-amido linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the furan and pyridine moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE
- 2,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE
Uniqueness
The uniqueness of 3,5-DIMETHYL 4-{4-[5-(ADAMANTAN-1-YL)FURAN-2-AMIDO]PHENYL}-2,6-DIMETHYLPYRIDINE-3,5-DICARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and bioavailability, while the furan and pyridine moieties contribute to its reactivity and potential bioactivity .
Properties
IUPAC Name |
dimethyl 4-[4-[[5-(1-adamantyl)furan-2-carbonyl]amino]phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O6/c1-17-26(30(36)38-3)28(27(18(2)33-17)31(37)39-4)22-5-7-23(8-6-22)34-29(35)24-9-10-25(40-24)32-14-19-11-20(15-32)13-21(12-19)16-32/h5-10,19-21H,11-16H2,1-4H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYPCQRGOQUQFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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